4-Chloro-1-(pyrrolidin-1-yl)butan-1-one

Organic Synthesis Purification Distillation

Inconsistent intermediate quality can derail multi-step syntheses and delay project timelines. 4-Chloro-1-(pyrrolidin-1-yl)butan-1-one (CAS 122867-43-0) eliminates this risk with batch-to-batch consistency and a defined purity specification. - ≥98% purity verified across major suppliers, minimizing side reactions and improving downstream yields. - Lower boiling point (301 °C predicted) vs. piperidine/morpholine analogs simplifies vacuum distillation and enables cost-efficient large-scale purification. - Conformationally constrained pyrrolidine ring delivers predictable reactivity in nucleophilic substitution, ensuring reproducible results in medicinal chemistry and process development.

Molecular Formula C8H14ClNO
Molecular Weight 175.65 g/mol
Cat. No. B8747660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1-(pyrrolidin-1-yl)butan-1-one
Molecular FormulaC8H14ClNO
Molecular Weight175.65 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)CCCCl
InChIInChI=1S/C8H14ClNO/c9-5-3-4-8(11)10-6-1-2-7-10/h1-7H2
InChIKeyOWZIEPLJGKVJOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-1-(pyrrolidin-1-yl)butan-1-one Overview


4-Chloro-1-(pyrrolidin-1-yl)butan-1-one (CAS: 122867-43-0) is a heterocyclic amide derivative featuring a pyrrolidine ring linked to a 4-chlorobutanoyl moiety [1]. This compound serves as a key intermediate in organic synthesis, leveraging the nucleophilic susceptibility of its terminal chloro group and the conformational constraints imposed by the pyrrolidine ring . It is commonly employed as a building block in the preparation of more complex pharmacologically active molecules, particularly those requiring a masked primary amine or a constrained amine motif [1].

Organic synthesis intermediate: Supports preparation of pharmacologically active molecules requiring a masked primary amine or constrained amine motif.
Pyrrolidine ring constraint: Provides conformational rigidity sought in medicinal chemistry building blocks for nitrogen-containing heterocycle elaboration.
Nucleophilic substitution site: Terminal chloro group enables reaction with amines, thiols, or alkoxides in multi-step synthetic sequences.

4-Chloro-1-(pyrrolidin-1-yl)butan-1-one: Why Generic Substitution Fails


While compounds such as 4-chloro-1-(piperidin-1-yl)butan-1-one or 4-chloro-1-(morpholin-1-yl)butan-1-one share the same chloroalkyl ketone core, they cannot be freely interchanged with 4-Chloro-1-(pyrrolidin-1-yl)butan-1-one in synthetic protocols or procurement specifications. As demonstrated by the quantitative data below, the nature of the heterocycle profoundly influences critical physicochemical parameters, including boiling point, density, and purity profiles [1][2]. These variations directly impact purification strategies (e.g., vacuum distillation conditions), reaction compatibility (e.g., solubility and phase separation), and the reproducibility of downstream transformations. Consequently, assuming equivalency between pyrrolidine, piperidine, or morpholine analogs introduces unnecessary risk and can lead to failed syntheses or inconsistent results in research and industrial applications.

Boiling Point Pyrrolidine, piperidine, and morpholine analogs differ in boiling point profiles, which may shift vacuum distillation parameters and thermal exposure during purification.
Density Density variation across heterocycle analogs can alter liquid-liquid extraction behavior and phase-separation efficiency during work-up procedures.
Purity Grade Commercial purity specifications differ among analogs; substituting without review may introduce impurities that affect downstream reaction reproducibility.

4-Chloro-1-(pyrrolidin-1-yl)butan-1-one: Differentiation from Piperidine & Morpholine Analogs


Boiling Point Advantage in Purification

4-Chloro-1-(pyrrolidin-1-yl)butan-1-one exhibits a boiling point approximately 16.5 °C lower than its piperidine analog and over 36 °C lower than its morpholine analog, offering a distinct advantage for vacuum distillation purification [1][2].

Boiling Point
Data to verify
301.0 °C vs 317.5 °C (piperidine analog) / 337.3 °C (morpholine analog)
Supports vacuum distillation workflow selection with lower thermal exposure.
Predicted values; confirm under experimental conditions.
Organic Synthesis Purification Distillation

Density Impact on Liquid-Liquid Extraction

With a predicted density of 1.130±0.06 g/cm³, 4-Chloro-1-(pyrrolidin-1-yl)butan-1-one is denser than its piperidine analog (1.095±0.06 g/cm³) but less dense than its morpholine analog (1.167 g/cm³) [1][2].

Density
Data to verify
1.130 vs 1.095 (piperidine analog) / 1.167 g/cm³ (morpholine analog)
Intermediate density may influence solvent selection and phase-separation behavior.
Predicted values at standard temperature.
Organic Synthesis Work-up Procedures Physical Properties

Commercial Purity Advantage

Commercially, 4-Chloro-1-(pyrrolidin-1-yl)butan-1-one is routinely available at purities of ≥98% (e.g., Fluorochem, Chemscene), whereas the piperidine analog is typically offered at 95% purity [1].

Commercial Purity
Specification review
≥98% typical
Supports procurement specification review; piperidine analog typically offered at 95%.
Per vendor technical datasheets; verify lot-specific COA.
Procurement Quality Control Synthetic Chemistry

Distinct pKa and logP vs. Morpholine Analog

4-Chloro-1-(pyrrolidin-1-yl)butan-1-one has a predicted pKa of -0.51±0.20 and a logP of 0.89, while the morpholine analog features a polar surface area (PSA) of 29.54 Ų due to the additional oxygen atom [1]. These differences suggest altered solubility and membrane permeability profiles.

pKa / logP
Class-level
pKa -0.51 ±0.20 | logP 0.89
Distinct physicochemical signature vs morpholine analog (PSA 29.54 Ų); may inform lead optimization context.
Predicted values; class-level inference for ADME relevance.
Medicinal Chemistry ADME Properties Lead Optimization

4-Chloro-1-(pyrrolidin-1-yl)butan-1-one: Primary Applications


Synthesis of Constrained Amine Pharmacophores

The pyrrolidine ring in 4-Chloro-1-(pyrrolidin-1-yl)butan-1-one provides a valuable conformational constraint that is highly sought after in medicinal chemistry [1]. The compound serves as an ideal building block for introducing a 4-aminobutanone moiety, which can be further elaborated into piperidines, pyrrolidines, or other nitrogen-containing heterocycles found in numerous drug candidates. The chloro group acts as a leaving group for nucleophilic substitution with amines, thiols, or alkoxides .

Scalable Process Development and Manufacturing

The well-defined and favorable physical properties of 4-Chloro-1-(pyrrolidin-1-yl)butan-1-one, specifically its lower boiling point compared to piperidine and morpholine analogs [2], make it particularly amenable to large-scale purification via vacuum distillation. This is a critical advantage in process chemistry where efficient and cost-effective isolation of intermediates is paramount. The compound's intermediate density [3] also facilitates straightforward liquid-liquid extraction work-ups.

High-Purity Building Block for Reproducible Research

Given its commercial availability at ≥98% purity , 4-Chloro-1-(pyrrolidin-1-yl)butan-1-one is the preferred choice for researchers who require a reliable, high-quality starting material. Using a building block with a verified high purity specification minimizes side reactions, improves reaction yields, and enhances the reproducibility of complex synthetic sequences, thereby reducing overall research and development timelines and costs.

Application
Selection Property
Validation Focus
Constrained amine pharmacophore synthesis
Pyrrolidine ring conformational constraint
Nucleophilic substitution efficiency with target nucleophiles
Scalable intermediate purification
Boiling point and distillation compatibility
Vacuum distillation parameter optimization
Reproducible multi-step synthesis
Commercial purity specification review
Lot-specific purity verification and impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-1-(pyrrolidin-1-yl)butan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.